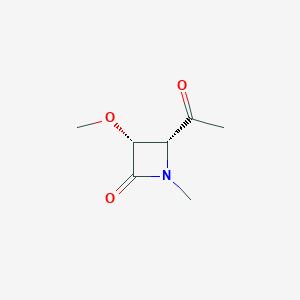
2-chloro-N-(3-ethynylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-ethynylphenyl)acetamide is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities. While the specific compound "2-chloro-N-(3-ethynylphenyl)acetamide" does not have direct mentions in the literature, there are closely related compounds that have been synthesized and studied, providing insights into their synthesis, molecular structure, chemical reactions, properties, and analytical techniques for characterization.
Synthesis Analysis
The synthesis of similar acetamide compounds typically involves the reaction of corresponding acetic acid derivatives with amines or anilines in the presence of condensing agents. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (G. Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide showed that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, with molecules linked via C—H⋯O intermolecular interactions forming chains (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, primarily due to the reactivity of the amide functional group. They can undergo hydrolysis, acylation, and nucleophilic substitution reactions. The chemical properties are significantly influenced by substituents on the phenyl ring and the presence of the chloro and acetyl groups.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, of acetamide derivatives are determined by their molecular structure. These properties are crucial for determining the compound's application in different solvents and conditions.
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the electron-withdrawing or donating effects of substituents on the aromatic ring and the acetamide moiety. Studies on compounds like 2,2-dichloro-N-(2,4-dinitrophenyl) acetamide provide insights into intramolecular hydrogen bonding and intermolecular interactions, which are essential for understanding the reactivity and stability of such compounds (P. Jansukra et al., 2021).
Applications De Recherche Scientifique
- “2-chloro-N-(3-ethynylphenyl)acetamide” is a chemical compound with the CAS Number: 175277-85-7 . It’s a powder with a molecular weight of 193.63 .
- It seems to be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- There are investigations into the synthesis and pharmacological activities of acetamide derivatives . These studies aim to design and develop new pharmaceutical compounds .
- There’s also a mention of the synthesis of a similar compound, “2-chloro-N-(3-hydroxyphenyl)acetamide”, which seems to be used in the development of anti-Candida agents .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-N-(3-ethynylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCNHUNGSIYWPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384156 |
Source


|
| Record name | 2-chloro-N-(3-ethynylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-ethynylphenyl)acetamide | |
CAS RN |
175277-85-7 |
Source


|
| Record name | 2-Chloro-N-(3-ethynylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(3-ethynylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)






![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)




